molecular formula C12H7NO B15070817 3-(Quinolin-2-yl)propiolaldehyde

3-(Quinolin-2-yl)propiolaldehyde

Cat. No.: B15070817
M. Wt: 181.19 g/mol
InChI Key: RTULTJOCAMLTHM-UHFFFAOYSA-N
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Description

3-(Quinolin-2-yl)propiolaldehyde is a heterocyclic aromatic compound that features a quinoline ring system fused with a propiolaldehyde group. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the quinoline moiety in this compound makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinolin-2-yl)propiolaldehyde typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with an α-methylene ketone under acidic conditions. Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials .

Industrial Production Methods: Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used. Additionally, green chemistry approaches, including the use of ionic liquids and microwave irradiation, have been explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-(Quinolin-2-yl)propiolaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products:

Scientific Research Applications

3-(Quinolin-2-yl)propiolaldehyde has been extensively studied for its applications in various fields:

Mechanism of Action

The biological activity of 3-(Quinolin-2-yl)propiolaldehyde is primarily attributed to the quinoline ring. Quinoline derivatives are known to interact with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of enzymes involved in DNA replication and repair, leading to its potential use as an anticancer agent. Additionally, it can disrupt microbial cell membranes, making it effective against certain pathogens .

Comparison with Similar Compounds

    Quinoline: The parent compound, known for its wide range of biological activities.

    Quinolin-2-carboxaldehyde: Similar structure but lacks the propiol group.

    Quinolin-2-ylmethanol: The reduced form of 3-(Quinolin-2-yl)propiolaldehyde.

Uniqueness: this compound is unique due to the presence of both the quinoline ring and the propiolaldehyde group, which allows for diverse chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C12H7NO

Molecular Weight

181.19 g/mol

IUPAC Name

3-quinolin-2-ylprop-2-ynal

InChI

InChI=1S/C12H7NO/c14-9-3-5-11-8-7-10-4-1-2-6-12(10)13-11/h1-2,4,6-9H

InChI Key

RTULTJOCAMLTHM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C#CC=O

Origin of Product

United States

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